

Introduction to 4-Ethoxybenzophenone: The Benzophenone Scaffold with Modulated Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxybenzophenone**

Cat. No.: **B1583604**

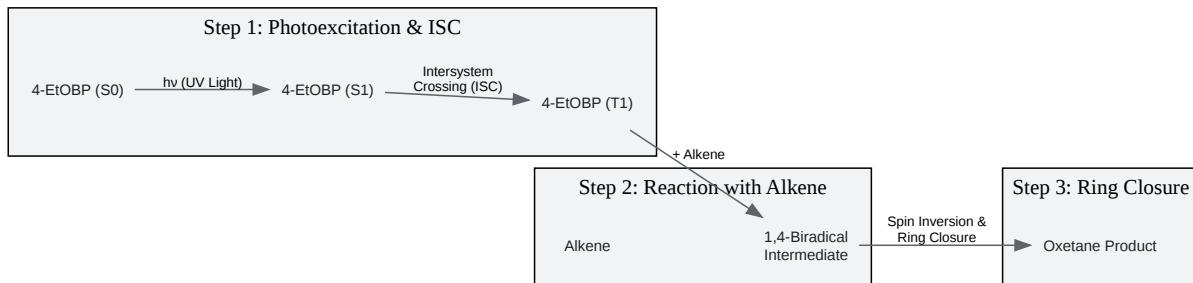
[Get Quote](#)

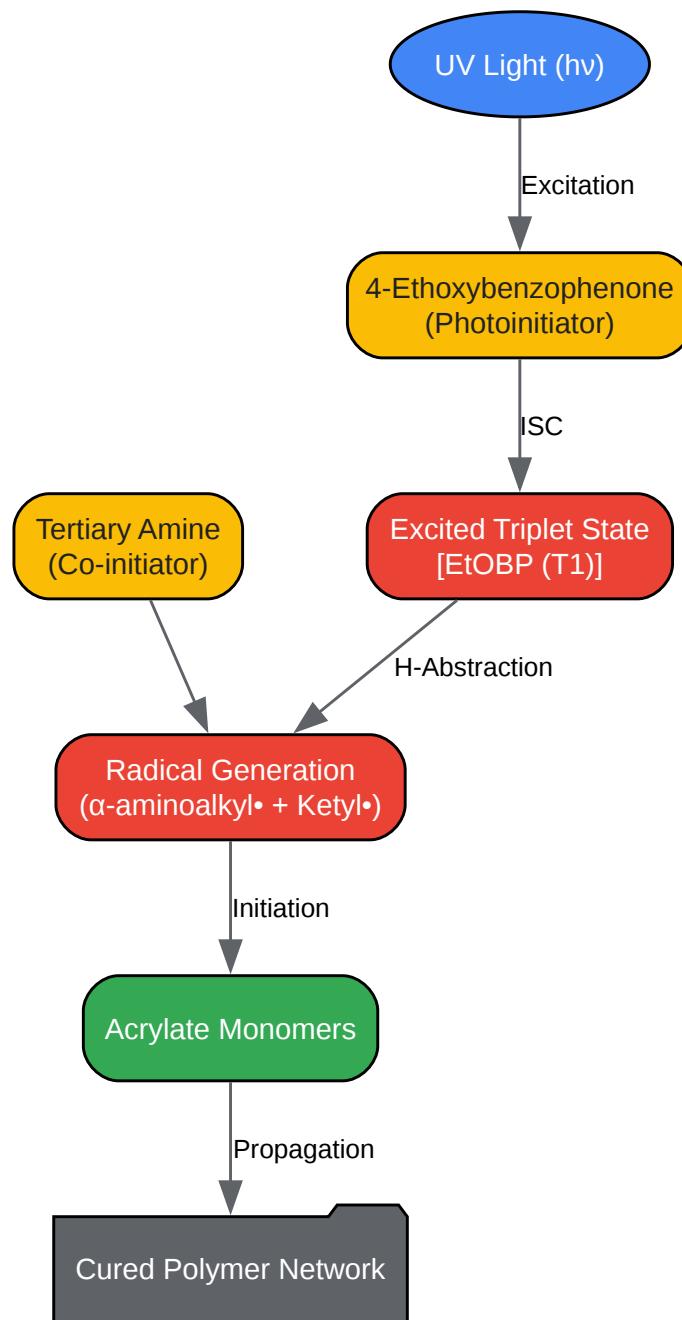
4-Ethoxybenzophenone belongs to the diaryl ketone family, a class of compounds renowned for their photochemical activity and synthetic versatility.^[1] The core structure consists of a central carbonyl group bonded to two phenyl rings. One of these rings is substituted at the para-position with an electron-donating ethoxy group (-OCH₂CH₃). This substitution is not trivial; it subtly modulates the electronic and photophysical properties of the benzophenone core, influencing its absorption spectrum, the energy of its excited states, and the reactivity of the aromatic system. These modifications open up a nuanced range of applications distinct from its parent compound, benzophenone.

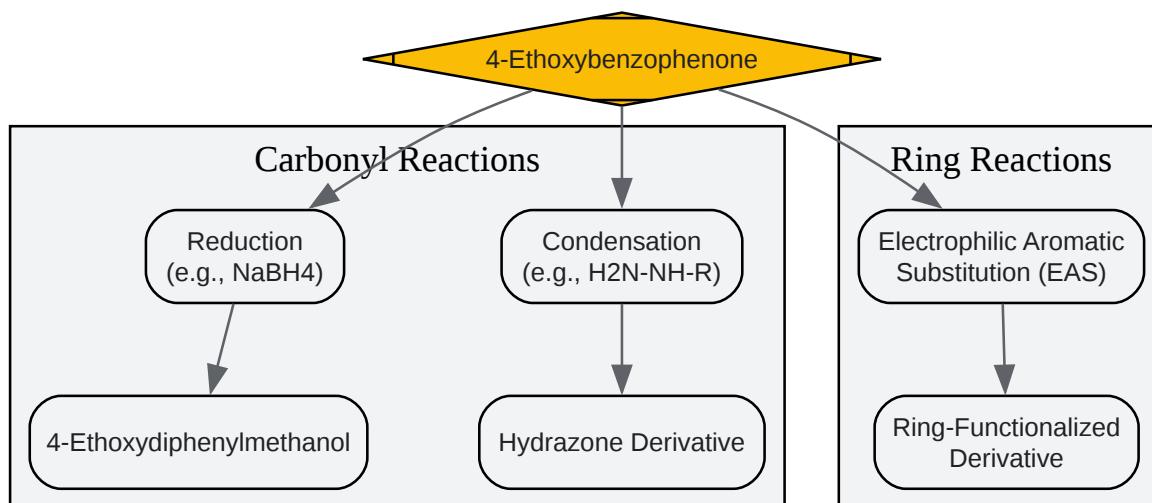
This guide will illuminate the primary applications of **4-Ethoxybenzophenone**, focusing on its role as a photosensitizer for initiating complex chemical transformations, its function as a photoinitiator in the polymer industry, and its utility as a versatile intermediate for constructing high-value molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of **4-Ethoxybenzophenone**

Property	Value	Reference
IUPAC Name	(4-ethoxyphenyl) (phenyl)methanone	[2]
CAS Number	6137-89-9	-
Molecular Formula	C ₁₅ H ₁₄ O ₂	[2]
Molecular Weight	226.27 g/mol	[2]
Appearance	White to off-white crystalline solid	-
Melting Point	59-62 °C	-
Solubility	Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); Insoluble in water.	-
UV Absorption Max (λ _{max})	~285-295 nm (in ethanol/methanol)	-


The Photochemical Engine: 4-Ethoxybenzophenone as a Photosensitizer


The most prominent application of the benzophenone scaffold lies in photochemistry.[3] Upon absorption of ultraviolet (UV) light, **4-Ethoxybenzophenone** is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this S₁ state rapidly converts to a more stable and longer-lived triplet excited state (T₁). This triplet state is the workhorse of its photochemical reactivity; it can act as a potent energy or hydrogen atom transfer agent, initiating reactions in other molecules that do not absorb light themselves.[4][5]


The Paterno-Büchi Reaction: [2+2] Photocycloaddition

The Paterno-Büchi reaction is a classic photochemical transformation that involves the [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane ring.[6][7] **4-Ethoxybenzophenone** serves as an excellent photosensitizer for this reaction. The process is initiated by the formation of the triplet state of the ketone, which then interacts

with the alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product.[8] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the alkene and steric factors.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemicals [chemicals.thermofisher.cn]

- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Oxetane Synthesis through the Paternò–Büchi Reaction [mdpi.com]
- To cite this document: BenchChem. [Introduction to 4-Ethoxybenzophenone: The Benzophenone Scaffold with Modulated Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583604#potential-applications-of-4-ethoxybenzophenone-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com